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Cat. No.: B1678593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PD-118057 on ion channel

gating, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) potassium

channel. The information presented herein is curated for researchers, scientists, and

professionals in the field of drug development.

Executive Summary
PD-118057 is a potent and selective activator of the hERG (KV11.1) potassium channel, which

plays a critical role in cardiac repolarization.[1] Its primary mechanism of action involves the

attenuation of fast P-type inactivation, leading to an increased open probability of the hERG1

channel and an enhanced K+ conductance.[1][2][3] Unlike some other hERG channel agonists,

PD-118057 does not significantly affect the voltage dependence of activation or the rate of

deactivation.[1][4] This specific mode of action makes PD-118057 a valuable tool for studying

hERG channel gating and a potential lead compound for the development of therapeutics for

conditions associated with reduced hERG function, such as some forms of Long QT Syndrome.

[3][4]
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The following tables summarize the key quantitative effects of PD-118057 on wild-type hERG1

channels as determined by electrophysiological studies.

Parameter Concentration Effect Reference

Peak Tail hERG

Current
1 µM 5.5 ± 1.1% increase [4]

3 µM 44.8 ± 3.1% increase [4]

10 µM
111.1 ± 21.7%

increase
[4]

10 µM 136% increase [1][2][3]

Half-point for

Inactivation (V0.5)
10 µM +19 mV shift [1][2][3]

Time Constant for

Inactivation Onset (at

0 mV)

10 µM
Increased from 4.6 ±

0.2 ms to 7.8 ± 0.4 ms
[5]

Voltage Dependence

of Activation (V0.5)
10 µM +5.0 ± 1.1 mV shift [5]

Single Channel

Conductance (γ)
30 µM No significant change [2]

Gating Currents

(QOFF)
10 µM

No significant effect

on kinetics or

magnitude

[2]

Table 1: Concentration-Dependent Effects of PD-118057 on hERG Channel Currents. This

table illustrates the dose-dependent enhancement of the peak tail hERG current by PD-
118057.
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Gating Parameter
PD-118057 (10 µM)
Effect

Significance Reference

Activation
Minor depolarizing

shift
P < 0.005 [5]

Deactivation
Minor effects on the

rate
Not significant [5]

Inactivation

Attenuated (positive

shift in voltage

dependence)

Significant [1][2][3]

Table 2: Effects of PD-118057 on hERG Channel Gating Parameters. This table highlights the

primary effect of PD-118057 on attenuating inactivation with minimal impact on activation and

deactivation kinetics.

Experimental Protocols
The primary experimental data on PD-118057's effects on hERG channels were obtained using

two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing wild-type or

mutant hERG1 channels.

Oocyte Preparation and cRNA Injection
Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus

laevis frogs.

Defolliculation: The oocytes are treated with collagenase to remove the follicular layer.

cRNA Preparation: The plasmid containing the hERG1 cDNA is linearized, and cRNA is

synthesized in vitro using an mMessage mMachine kit.

cRNA Injection: A specific amount of hERG1 cRNA is injected into each oocyte.

Incubation: The injected oocytes are incubated at 18°C for 2-4 days to allow for channel

expression.
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Electrophysiological Recording
Solution: The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8

CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.

Voltage Clamp: Whole-cell currents are recorded using a two-electrode voltage-clamp

amplifier. The holding potential is typically maintained at -80 mV or -110 mV.

Pulse Protocols:

To measure peak tail currents: Oocytes are depolarized to +40 mV for 2 seconds to

activate the channels, followed by a repolarizing step to a range of test potentials (e.g.,

from +30 mV to -140 mV) to measure the tail currents.[2]

To assess the voltage dependence of activation: Tail current amplitudes at a fixed potential

(e.g., -70 mV) are measured after depolarizing pulses to a range of voltages.[5] The

resulting data are fitted with a Boltzmann function.

To determine the voltage dependence of inactivation: A two-pulse protocol is used. A

prepulse to a range of potentials is applied to induce inactivation, followed by a test pulse

to a depolarized potential to measure the available current.

Drug Application: PD-118057 is dissolved in a suitable solvent (e.g., DMSO) and then diluted

into the external solution to the desired final concentration. The drug is applied to the oocyte

via perfusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Ion Channel Gating Effects of PD-118057: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678593#pd-118057-effects-on-ion-channel-gating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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